2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate
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Overview
Description
2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate is a complex organic compound that features a sulphonyl group, an anthraquinone derivative, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate typically involves multiple steps:
Formation of the Anthraquinone Derivative: The starting material, 1-amino-9,10-dioxo-4-anthracene, is synthesized through the oxidation of anthracene.
Amination Reaction: The anthraquinone derivative undergoes an amination reaction with 2-methoxyphenylamine under controlled conditions to form the intermediate product.
Sulphonylation: The intermediate product is then reacted with a sulphonyl chloride derivative to introduce the sulphonyl group.
Esterification: Finally, the compound is esterified with hydrogen sulphate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthraquinone moiety.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone structure.
Substitution: The amino and sulphonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
Chemistry
Dye Synthesis: The compound can be used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.
Biology
Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for biochemical studies.
Medicine
Drug Development:
Diagnostic Agents: Use as a diagnostic agent in medical imaging.
Industry
Material Science: Applications in the development of advanced materials, such as organic semiconductors.
Environmental Science: Use in environmental monitoring and pollutant detection.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: It may target specific enzymes, receptors, or cellular structures.
Pathways Involved: Involvement in oxidative stress pathways, signal transduction pathways, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Amino-9,10-dioxo-4-anthracene: A simpler anthraquinone derivative.
2-Methoxyphenylamine: A precursor used in the synthesis of the compound.
Sulphonyl Chloride Derivatives: Used in the sulphonylation step.
Uniqueness
Structural Complexity: The combination of anthraquinone, amino, and sulphonyl groups makes it unique.
Functional Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
Biological Activity
2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate, also known by its CAS number 73167-24-5, is a complex organic compound with significant biological activity. Its molecular formula is C23H20N2O9S2 and it has a molecular weight of approximately 532.54 g/mol. This compound is recognized for its potential applications in pharmaceuticals and biochemistry, particularly in the context of drug development and biochemical assays.
Property | Value |
---|---|
CAS Number | 73167-24-5 |
Molecular Formula | C23H20N2O9S2 |
Molecular Weight | 532.54 g/mol |
InChI Key | XDPWPTVQRHDJAK-UHFFFAOYSA-N |
LogP | 1.01 |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its role in cellular signaling and its potential therapeutic applications.
- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, particularly those related to hydrogen sulfide (H₂S) signaling. H₂S is known to play a critical role in vasodilation and cellular signaling processes .
- Antioxidant Properties : The presence of phenolic groups suggests that the compound might exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
- Cellular Effects : Studies indicate that compounds similar to this one can influence mitochondrial function, enhancing ATP production at lower concentrations while inhibiting it at higher concentrations .
Case Studies
- Pharmacological Applications : Research has shown that derivatives of this compound can be used to create immunogens for specific biochemical assays, indicating its utility in diagnostic applications .
- Therapeutic Potential : Investigations into the compound's effects on cancerous cells have revealed that it may induce apoptosis (programmed cell death), thereby offering a potential pathway for cancer treatment .
- Toxicological Assessments : While the compound shows promise, safety evaluations are critical due to the inherent risks associated with hydrogen sulfide exposure at high concentrations .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Vasodilatory Effects : Similar compounds have been shown to promote vasodilation through H₂S signaling pathways, which could have implications for cardiovascular health .
- Cell Viability Studies : In vitro studies demonstrated that varying concentrations of the compound affected cell viability differently, suggesting a dose-dependent relationship that merits further investigation .
Properties
CAS No. |
73167-24-5 |
---|---|
Molecular Formula |
C23H20N2O9S2 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-[5-[(4-amino-9,10-dioxoanthracen-1-yl)amino]-2-methoxyphenyl]sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C23H20N2O9S2/c1-33-18-9-6-13(12-19(18)35(28,29)11-10-34-36(30,31)32)25-17-8-7-16(24)20-21(17)23(27)15-5-3-2-4-14(15)22(20)26/h2-9,12,25H,10-11,24H2,1H3,(H,30,31,32) |
InChI Key |
XDPWPTVQRHDJAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
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